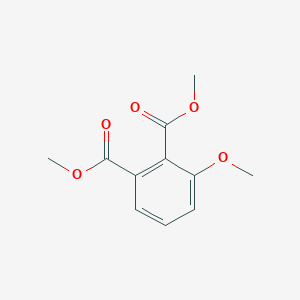

Dimethyl 3-methoxyphthalate

描述

Structure

3D Structure

属性

IUPAC Name |

dimethyl 3-methoxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-8-6-4-5-7(10(12)15-2)9(8)11(13)16-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSNRHOMXHCRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311517 | |

| Record name | dimethyl 3-methoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32136-52-0 | |

| Record name | NSC243741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 3-methoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl 3 Methoxyphthalate

Pioneering Synthetic Routes and Methodological Evolutions

The synthesis of dimethyl 3-methoxyphthalate has been approached from several angles, with Diels-Alder reactions and anodic oxidation being prominent early methods. Over time, novel and more convenient preparations have been developed to improve upon these foundational techniques.

Diels-Alder Cycloaddition Strategies in Phthalate (B1215562) Synthesis

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, has been extensively utilized for preparing the phthalate framework. tandfonline.comresearchgate.netrsc.org This [4+2] cycloaddition provides a powerful tool for constructing the substituted benzene (B151609) ring of this compound from acyclic or heterocyclic precursors.

Recent syntheses have employed the Diels-Alder reaction of dimethyl acetylenedicarboxylate (B1228247) with various dienes to obtain derivatives of 3-hydroxyphthalic acid. researchgate.net One convenient synthesis involves the reaction of 3-methoxy-2-pyrone with dimethyl acetylenedicarboxylate to furnish this compound. tandfonline.com The use of 3-methoxyfuran (B152165) as a diene component in Diels-Alder reactions has also been explored. oup.comescholarship.org Although 3-methoxyfuran can yield the desired cycloadducts, these reactions can sometimes result in low enantiomeric excess. oup.com The reaction of 2-methoxyfuran (B1219529) with dimethyl acetylenedicarboxylate has also been reported as a route to this compound. researchgate.net

Microwave-assisted Diels-Alder reactions have been shown to significantly accelerate reaction times compared to conventional heating. For instance, the reaction of anthracene (B1667546) and dimethyl fumarate, which traditionally takes 72 hours, can be completed in just 10 minutes under microwave irradiation. cem.com

Anodic Oxidation as a Preparative Avenue

Anodic oxidation presents an alternative electrochemical approach for synthesizing precursors to substituted phthalates. researchgate.netbeilstein-journals.orgorganic-chemistry.org This method involves the electrochemical oxidation of appropriate starting materials to generate reactive intermediates that can then be converted to the desired products. For instance, some naphthoquinone and anthraquinone (B42736) ketals have been prepared using anodic oxidation. researchgate.net The process can be applied to generate functionalized orthoesters under mild and environmentally friendly conditions from dithiane derivatives. organic-chemistry.org While not a direct synthesis of this compound itself, anodic oxidation provides a route to key intermediates and related structures, showcasing the versatility of electrochemical methods in organic synthesis. researchgate.net

Convenient Novel Preparations and Their Optimization

Research has focused on developing more convenient and efficient syntheses of this compound and its derivatives. One notable method involves the reaction of 3-methoxy-2-pyrone, which can be prepared from the pyrolysis of mucic acid, with dimethyl acetylenedicarboxylate. tandfonline.com This synthesis proceeds with a high yield of 94% after purification by thick layer chromatography. tandfonline.com

Another innovative approach is the three-component coupling reaction, which offers an atom-efficient process for creating polysubstituted cyclohexane (B81311) derivatives that can be precursors to phthalates. researchgate.net Optimization of reaction conditions, such as the use of specific bases or microwave assistance, has been shown to improve yields and regioselectivity in various synthetic routes. organic-chemistry.orgorganic-chemistry.org

Mechanistic Elucidation of Formation and Rearrangement Pathways

Understanding the underlying mechanisms of these synthetic reactions is crucial for controlling product formation and optimizing reaction conditions. Key mechanistic aspects include the dynamics of cycloaddition and subsequent rearrangement reactions, as well as the factors governing regioselectivity.

Alder-Rickert Reaction Dynamics in Phthalate Ester Formation

The Alder-Rickert reaction is an extension of the Diels-Alder reaction and is particularly relevant to the synthesis of aromatic compounds like phthalate esters. wikipedia.org This reaction involves the thermal or acid/base-catalyzed fragmentation of a Diels-Alder adduct, leading to the formation of a stable aromatic ring and the elimination of a small molecule. wikipedia.org The Alder-Rickert reaction has been applied in the synthesis of various substituted phthalic acids. wikipedia.orgresearchgate.net For example, a silyloxy-1,3-cyclohexadiene can undergo a cycloaddition with dimethyl acetylenedicarboxylate, followed by the elimination of ethylene (B1197577) in an Alder-Rickert reaction to yield a trisubstituted dimethyl phthalate. lookchem.com

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity, the control of the orientation of substituents in the product, is a critical aspect of synthesizing asymmetrically substituted molecules like this compound. In the reaction of lithiated quinone bisketals with this compound, the attack occurs regioselectively at the more reactive and less sterically hindered 1-carbonyl group. researchgate.net

In Wittig-type reactions with 3-methoxyphthalic anhydrides, there is a noted selectivity for the carbonyl group at the 2-position. cdnsciencepub.com This is attributed to the electronic stabilization of the transition state through electron donation from the methoxy (B1213986) group's oxygen to the phosphorus of the ylide. cdnsciencepub.com

Stereochemical control, which dictates the three-dimensional arrangement of atoms, is also a significant consideration. While some Diels-Alder approaches using chiral catalysts can achieve good enantioselectivity, others, such as those involving 3-methoxyfuran, have been reported to yield low enantiomeric excess. oup.com The development of new chiral catalysts and reaction conditions remains an active area of research to improve stereochemical outcomes. rsc.org

Conversion Pathways from Precursor Molecules (e.g., 3-methoxyphthalic anhydride)

The synthesis of this compound can be achieved through various pathways, starting from different precursor molecules. A primary and direct route involves the esterification of 3-methoxyphthalic anhydride (B1165640). Other notable methods begin with more fundamental structures, such as 3-hydroxy-2-pyrone.

The conversion of 3-methoxyphthalic anhydride to this compound is typically achieved through esterification with methanol (B129727). This reaction generally proceeds in two stages within a single reaction vessel. The first stage involves a rapid nucleophilic attack by a methanol molecule on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a monoester intermediate, which is a mixture of isomeric half-methyl esters of 3-methoxyphthalic acid. researchgate.netpsu.edu The second stage is the esterification of the remaining carboxylic acid group. This step is typically slower and often requires catalytic assistance to proceed to completion with a good yield. researchgate.net

A third synthetic route involves an Alder-Rickert reaction. In a specific example, a substituted diene was heated with dimethyl acetylenedicarboxylate, leading to the formation of this compound through the initial formation of a Diels-Alder adduct, which then eliminates a stable molecule (propene in this case) to form the aromatic phthalate. cdnsciencepub.com

Table 1: Selected Synthetic Pathways to this compound

| Precursor Molecule | Key Reagents | Reaction Type | Reported Yield | Reference |

| 3-Methoxy-2-pyrone | Dimethyl acetylenedicarboxylate (DMAD) | Diels-Alder Reaction | 74% | nih.gov, acs.org |

| Substituted Diene | Dimethyl acetylenedicarboxylate (DMAD) | Alder-Rickert Reaction | Not specified | cdnsciencepub.com |

| 3-Methoxyphthalic acid | Diazomethane | Esterification | Not specified | lookchem.com |

Catalytic Approaches in this compound Synthesis

Lewis Acid Catalysis: Ferric chloride (FeCl₃) has been demonstrated as an effective and inexpensive Lewis acid catalyst for the synthesis of phthalate diesters from phthalic anhydride and alcohols. researchgate.net In a one-pot, two-step process, 10 mol% of FeCl₃ successfully catalyzes the reaction, promoting the nucleophilic addition of the alcohol and facilitating the final esterification to achieve very good yields of the diester product. researchgate.net This methodology is directly relevant for the reaction of 3-methoxyphthalic anhydride with methanol.

Acidic Ionic Liquids: Functionalized dicationic ionic liquids (FDCILs) have emerged as green and highly efficient catalysts for the preparation of phthalate plasticizers. ias.ac.in These catalysts, which possess strong acidity, have been used in the esterification of phthalic anhydride with various alcohols, resulting in diester yields of up to 98.8%. ias.ac.in The key advantages of these ionic liquids are their high catalytic activity, which is linked to the density of their acidic groups, and their ease of separation from the reaction mixture, allowing for potential recycling. ias.ac.in

Heterogeneous Catalysts: To overcome the separation and corrosion issues associated with homogeneous catalysts like sulfuric acid, various solid acid catalysts have been explored for phthalate esterification. ias.ac.in These include zeolites, heteropoly acids, and zirconium titanium phosphate. ias.ac.in For instance, H-beta zeolites have been shown to be highly efficient for the hydrolysis of phthalate esters, indicating their potential to catalyze the reverse reaction, esterification, under appropriate conditions. rsc.org Heterogeneous catalysts offer the benefits of simplified product purification and catalyst reusability, which are important for industrial-scale production. ias.ac.infrontiersin.org

Table 2: Comparison of Catalytic Systems for Phthalate Ester Synthesis

| Catalyst System | Catalyst Type | Advantages | Typical Conditions | Reference |

| Ferric Chloride (FeCl₃) | Homogeneous Lewis Acid | Inexpensive, high yield | 10 mol%, 50-100°C | researchgate.net |

| Dicationic Ionic Liquids (FDCILs) | Homogeneous Acid | High efficiency, green, recyclable | Variable temperature and dosage | ias.ac.in |

| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted Acid | Traditional, effective | High temperature | ias.ac.in, researchgate.net |

| Zeolites (e.g., H-beta) | Heterogeneous Acid | Recyclable, easy separation | High temperature (e.g., 200°C) | rsc.org, ias.ac.in |

| Heteropoly Acids | Heterogeneous Acid | Recyclable, high acidity | Variable | ias.ac.in |

Chemical Transformations and Reactivity Profiling of Dimethyl 3 Methoxyphthalate

Ester Hydrolysis and Transesterification Reactions

The two ester groups of dimethyl 3-methoxyphthalate are key sites for chemical modification, primarily through hydrolysis and transesterification reactions. These processes allow for the conversion of the diester into other valuable chemical intermediates.

Ester Hydrolysis: Hydrolysis involves the cleavage of the ester bonds by reaction with water, a process that can be catalyzed by either acids or bases. science-revision.co.uk

Acid-catalyzed hydrolysis: When heated under reflux with a dilute mineral acid like sulfuric acid or hydrochloric acid, the ester groups are hydrolyzed to produce the corresponding carboxylic acid, 3-methoxyphthalic acid, and methanol (B129727). science-revision.co.ukyoutube.com This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. science-revision.co.uk

Base-catalyzed hydrolysis (Saponification): Using a base, such as sodium hydroxide, results in an irreversible reaction that goes to completion. savemyexams.com The initial products are methanol and the disodium (B8443419) salt of 3-methoxyphthalic acid. Subsequent acidification is required to protonate the carboxylate salt and obtain the free 3-methoxyphthalic acid. savemyexams.com Studies on related dimethyl phthalate (B1215562) isomers with microorganisms like Trichosporon sp. have shown a stepwise hydrolysis, first forming the monoester (monomethyl phthalate) which may or may not be further metabolized. nih.govresearchgate.net A similar stepwise hydrolysis can be expected for this compound. In one synthetic route, this compound was converted to 3-methoxyphthalic anhydride (B1165640) through ester hydrolysis followed by acid-catalyzed dehydration, yielding 34%. nih.govacs.org

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. It is a crucial industrial reaction for producing different esters. nih.gov

Mechanism: The reaction can be catalyzed by acids or bases. nih.gov In base-catalyzed transesterification, an alkoxide from the new alcohol acts as a nucleophile, attacking the carbonyl carbon of the ester. conicet.gov.ar

Applications: While specific studies on this compound are limited, data from the closely related dimethyl phthalate (DMP) and dimethyl terephthalate (B1205515) (DMT) are informative. For instance, DMP can be transesterified with allyl alcohol using a sodium methoxide (B1231860) catalyst to produce diallyl phthalate with over 99% conversion. google.com Similarly, DMT is transesterified with ethylene (B1197577) glycol to form bis(2-hydroxyethyl)terephthalate (BHET), a monomer for PET plastic, using catalysts like zinc acetate. nih.gov It is expected that this compound would undergo similar transesterification reactions with various alcohols to yield a diverse range of phthalate diesters.

Reactions Involving the Aromatic Ring System and Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of its three substituents. numberanalytics.com

Directing Effects:

Methoxy (B1213986) Group (-OCH3): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

Ester Groups (-COOCH3): These are moderately deactivating groups because the carbonyl carbon is electron-withdrawing. They are meta-directors. msu.edu

Substitution Patterns: The position of electrophilic attack is a result of the combined influence of these groups. The powerful activating and directing effect of the methoxy group is expected to dominate. The positions ortho and para to the methoxy group are C4, C6, and C2. However, C2 is already substituted. The C6 position is ortho to the methoxy group and meta to the C1-ester group. The C4 position is ortho to the methoxy group and ortho to the C2-ester group. The C5 position is meta to the methoxy group and meta to the C2-ester group. Due to steric hindrance from the adjacent ester group at C2 and the deactivating nature of the ester at C1, the most likely position for electrophilic attack is the C6 position, which is ortho to the activating methoxy group and only sterically hindered by a proton. The C4 position is another possibility, though it is flanked by two substituents. Friedel-Crafts reactions on related 3-methoxyphthalic acid half-esters show that reactions on the aromatic core are feasible, although rearrangements can occur under certain conditions. psu.edu

Derivatization Strategies for Targeted Functional Group Modification

Derivatization involves the chemical modification of the existing functional groups to create new compounds with different properties or to prepare the molecule for further reactions. wikipedia.org

Modification of Ester Groups:

Conversion to Carboxylic Acids and Acid Chlorides: As discussed, hydrolysis yields 3-methoxyphthalic acid. nih.govacs.org This diacid can be further derivatized. For instance, treatment of the related half-ester (2-methyl 3-methoxyphthalate) with thionyl chloride converts the carboxylic acid group into a highly reactive acid chloride, which is a key intermediate for Friedel-Crafts acylation reactions. psu.edu

Reduction to Alcohols: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). This would convert this compound into 3-methoxy-1,2-benzenedimethanol.

Modification of the Methoxy Group:

Ether Cleavage: The methoxy group is an ether, which is generally unreactive. However, it can be cleaved to form a hydroxyl group (-OH) using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would yield dimethyl 3-hydroxyphthalate.

Modification of Ring Substituents: While this compound itself lacks an alkyl side chain, related compounds demonstrate the potential for such modifications. For example, the synthesis of dimethyl 3-(bromomethyl)phthalate is achieved by the radical bromination of dimethyl 3-methylphthalate (B1264870) using N-bromosuccinimide (NBS). This indicates that if an alkyl group were present on the ring, it could be readily functionalized.

Participation in Multi-component Reactions and Complex Chemical Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. ajrconline.orgmdpi.com While there are no direct reports of this compound as a substrate in classical MCRs, its derivatives can serve as valuable components.

Role as a Building Block: The true utility of this compound is demonstrated in its use as a precursor for more complex molecular architectures. A significant example is its role in the regiospecific synthesis of anthracyclinones, which are the aglycone portions of a class of important chemotherapeutic agents. psu.edu In these syntheses, derivatives of 3-methoxyphthalic acid (obtained from the hydrolysis of the dimethyl ester) are condensed with other aromatic systems, such as 1,4-dimethoxybenzene, in Friedel-Crafts type reactions to construct the core tetracyclic ring system of the target molecule. psu.edu

Potential in MCRs: The functional groups of this compound or its simple derivatives could potentially be engaged in MCRs. For example:

If reduced to 3-methoxy-1,2-benzenedimethanol, the resulting diol could participate in reactions requiring an alcohol component.

If one ester is selectively hydrolyzed and the other is reduced to an alcohol and then oxidized to an aldehyde, the resulting molecule could be a substrate for reactions like the Biginelli or Hantzsch syntheses, which utilize aldehyde components. beilstein-journals.org

Phthalate derivatives can also be the product of complex reactions. For example, dimethyl phthalates have been synthesized in one pot from methoxythiophenes and dimethyl acetylenedicarboxylate (B1228247) via a Diels-Alder reaction. lookchem.com

Table of Mentioned Compounds

Dimethyl 3 Methoxyphthalate As a Key Synthon in Advanced Organic Synthesis

Application in Complex Natural Product Total Synthesis

The strategic placement of functional groups in Dimethyl 3-methoxyphthalate makes it a valuable starting material for the synthesis of intricate natural products. The methoxy (B1213986) group can act as a directing group in electrophilic aromatic substitution reactions, while the two ester groups can be differentially manipulated or serve as handles for further chemical transformations.

This compound and its close derivatives are instrumental in the synthesis of anthracyclinones, the aglycone core of anthracycline antibiotics, a class of potent anticancer agents. The synthesis of key anthracycline precursors, such as η-pyrromycinone and bisanhydroaklavinone, has been achieved through Friedel-Crafts condensation reactions involving 3-methoxyphthalic anhydride (B1165640), a compound structurally related to this compound. In these syntheses, the phthalic anhydride derivative is reacted with a suitably substituted naphthalene (B1677914) to construct the tetracyclic framework of the anthracyclinone.

The general synthetic strategy involves the Friedel-Crafts acylation of a naphthalene derivative with a phthalic acid derivative. The regioselectivity of this reaction is influenced by both electronic and steric factors. The methoxy group on the phthalate (B1215562) synthon plays a crucial role in directing the acylation and influencing the reactivity of the aromatic ring. Subsequent cyclization and functional group manipulations then lead to the desired anthracyclinone core.

While direct synthesis of anthracyclines involves complex glycosylation steps, the initial formation of the aglycone is a critical phase where synthons like this compound are pivotal. It is also noteworthy that 3-methoxyphthalic acid has been identified as a major product of the metabolic degradation of anthracyclines like doxorubicin, highlighting the inherent chemical link between this phthalate structure and the anthracycline skeleton aacrjournals.org.

Table 1: Key Intermediates in Anthracycline Synthesis Derived from Phthalic Acid Precursors

| Precursor | Key Intermediate | Synthetic Transformation |

| 3-Methoxyphthalic anhydride | η-Pyrromycinone | Friedel-Crafts condensation |

| 3-Methoxyphthalic anhydride | Bisanhydroaklavinone | Friedel-Crafts condensation |

Utilization in Pharmaceutical Intermediate Development and Structural Modification

The utility of this compound extends beyond natural product synthesis into the broader realm of pharmaceutical chemistry. Its structural motif can be found within various pharmacologically active molecules, and it serves as a versatile starting material for the synthesis of diverse pharmaceutical intermediates. Phthalate derivatives, in general, are recognized as important building blocks in the production of active pharmaceutical ingredients (APIs).

The ester functionalities of this compound can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into a variety of other functional groups or used to form heterocyclic rings, which are common scaffolds in drug molecules. The methoxy group can be retained to influence the electronic properties and metabolic stability of the final compound or can be demethylated to a hydroxyl group, providing a site for further derivatization or interaction with biological targets.

Contributions to Advanced Materials Science Precursors

The aromatic nature and difunctional character of this compound make it a promising precursor for the synthesis of advanced materials, particularly functional polymers. While specific research detailing the direct use of this compound in this context is emerging, the broader class of phthalates is utilized in the production of polymers with tailored properties.

For instance, phthalic anhydrides are employed in the synthesis of polymers, and the principles of incorporating such aromatic dicarboxylic acid derivatives can be extended to this compound. The ester groups can undergo transesterification or amidation reactions to form polyesters or polyamides, respectively. The methoxy group on the aromatic ring can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or optical characteristics. The development of conductive polymers and liquid crystals often involves the use of specifically substituted aromatic building blocks, representing a potential area of application for this compound and its derivatives.

Table 2: Potential Applications of this compound in Materials Science

| Material Class | Potential Role of this compound | Resulting Properties |

| Polyesters/Polyamides | Monomer unit | Enhanced thermal stability, modified solubility |

| Conductive Polymers | Precursor to monomer | Tunable electronic properties |

| Liquid Crystals | Core structural component | Influence on mesophase behavior |

Environmental Behavior and Biogeochemical Cycling of Phthalate Esters: Academic Insights for Dimethyl 3 Methoxyphthalate

Microbial Degradation Pathways and Transformation Product Formation in Diverse Environmental Compartments

The microbial breakdown of phthalate (B1215562) esters is a critical process governing their persistence in the environment. For compounds structurally related to Dimethyl 3-methoxyphthalate, such as dimethyl phthalate (DMP), microbial degradation is a primary attenuation mechanism. This process is typically initiated by enzymatic hydrolysis of the ester bonds.

Microorganisms, including various bacteria and fungi, possess esterases that cleave the ester linkages, leading to the formation of monoesters and subsequently the corresponding phthalic acid. For this compound, the initial step in its microbial degradation is the hydrolysis of one of the methyl ester groups to form 3-methoxy-monomethyl phthalate . Further enzymatic action would then cleave the remaining methyl ester to yield 3-methoxyphthalic acid .

The presence of the methoxy (B1213986) group on the aromatic ring introduces an additional site for microbial attack. A key metabolic process for methoxylated aromatic compounds is O-demethylation , where the methyl group is removed from the methoxy substituent. This reaction is catalyzed by monooxygenase enzymes and results in the formation of a hydroxyl group. In the case of 3-methoxyphthalic acid, O-demethylation would lead to the formation of 3-hydroxyphthalic acid .

Subsequent degradation of these intermediates involves the cleavage of the aromatic ring. This is an oxygen-dependent process carried out by dioxygenase enzymes, which introduce hydroxyl groups onto the ring, making it susceptible to cleavage and further metabolism into central metabolic pathways. The specific intermediates and end products will depend on the particular microbial species and the prevailing environmental conditions.

Table 1: Postulated Microbial Degradation Products of this compound

| Parent Compound | Initial Transformation Product | Secondary Transformation Product | Further Degradation Product |

| This compound | 3-methoxy-monomethyl phthalate | 3-methoxyphthalic acid | 3-hydroxyphthalic acid |

Abiotic Transformation Processes (e.g., photolysis, hydrolysis) in Aquatic and Terrestrial Matrices

In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment. The primary abiotic degradation pathways for aromatic esters are photolysis and hydrolysis.

Photolysis , the breakdown of compounds by light, can be a significant transformation process in sunlit surface waters and on terrestrial surfaces. Aromatic esters can absorb ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage. The presence of a methoxy group on the aromatic ring can influence the rate and products of photolysis. The position of the methoxy group affects the electron distribution within the molecule and, consequently, its light-absorbing properties and photochemical reactivity. Photodegradation of methoxy-substituted aromatic compounds can lead to a variety of transformation products through mechanisms such as photo-isomerization, photo-oxidation, and photo-hydrolysis.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, hydrolysis of the ester linkages can occur, although this process is generally slow for phthalate esters under typical environmental pH conditions. The rate of hydrolysis is influenced by pH and temperature, with faster rates occurring under acidic or alkaline conditions. The methoxy group, being an electron-donating group, can influence the susceptibility of the ester groups to hydrolysis. Research on substituted methyl benzoates has shown that the position of a methoxy group can affect the rate of alkaline hydrolysis.

Table 2: Potential Abiotic Transformation Processes and Products of this compound

| Process | Environmental Matrix | Potential Transformation Products | Influencing Factors |

| Photolysis | Aquatic (surface water), Terrestrial (soil surface) | Isomers, Oxidation products, Hydrolysis products | Light intensity, Wavelength, Presence of photosensitizers |

| Hydrolysis | Aquatic, Terrestrial (moist soil) | 3-methoxy-monomethyl phthalate, 3-methoxyphthalic acid, Methanol (B129727) | pH, Temperature |

Environmental Persistence and Transport Mechanisms in Ecosystems

The environmental persistence of this compound is determined by the interplay of degradation processes (both microbial and abiotic) and its transport and partitioning behavior in different environmental compartments.

The mobility and distribution of phthalate esters in ecosystems are largely governed by their physicochemical properties, particularly their water solubility and hydrophobicity (often expressed as the octanol-water partition coefficient, Kow). The presence of a methoxy group can alter these properties. Generally, the addition of a methoxy group can slightly increase the hydrophobicity of a molecule, which would favor its partitioning to organic matter in soil and sediment.

Sorption to soil and sediment organic matter is a key process that can reduce the concentration of this compound in the aqueous phase, thereby limiting its mobility and bioavailability for microbial degradation. The extent of sorption is influenced by the organic carbon content of the soil or sediment.

Transport of this compound in the environment can occur through several mechanisms. In aquatic systems, it can be transported in dissolved form in water or adsorbed to suspended particles. In terrestrial systems, it can be transported with soil particles through erosion or leach through the soil profile with infiltrating water, potentially reaching groundwater. The extent of leaching will be inversely related to its sorption potential.

Table 3: Factors Influencing the Environmental Persistence and Transport of this compound

| Factor | Influence on Persistence | Influence on Transport |

| Microbial Degradation | Decreases persistence | Reduces the amount available for transport |

| Abiotic Transformation | Decreases persistence | Reduces the amount available for transport |

| Sorption to Soil/Sediment | Increases persistence in that compartment | Decreases mobility in water |

| Water Solubility | Lower solubility can lead to partitioning and persistence | Higher solubility facilitates transport in water |

| Hydrophobicity (Kow) | Higher hydrophobicity increases sorption and persistence | Lower hydrophobicity increases mobility in water |

Advanced Analytical Research Techniques for Phthalate Ester Detection and Characterization

High-Resolution Chromatographic and Spectroscopic Methods for Structural Elucidation and Quantification

High-resolution chromatography coupled with advanced spectroscopic detectors forms the cornerstone of phthalate (B1215562) ester analysis, enabling both the separation of complex mixtures and the definitive identification and quantification of individual compounds like Dimethyl 3-methoxyphthalate.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile phthalates. Reversed-phase HPLC with a C18 column is a common setup, where the mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is optimized to achieve the desired separation. Ultraviolet (UV) detection is frequently used for quantification, with the wavelength set to maximize the absorbance of the phthalate esters, typically around 230 nm. The retention time in HPLC is a key parameter for identification, and for dimethyl phthalate, it is shorter than for diethyl phthalate and dibutyl phthalate due to its higher polarity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For a related compound, dimethyl 3,4,5,6-tetraphenylphthalate, the ester methyl carbon appears around 52 ppm and the carbonyl carbon at approximately 169 ppm in the ¹³C NMR spectrum. Similar characteristic chemical shifts would be expected for this compound, with additional signals corresponding to the methoxy (B1213986) group. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the molecular structure.

| Analytical Technique | Principle | Application for this compound | Key Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis. | Quantification and structural confirmation. | Stationary phase, temperature program, ionization mode, mass-to-charge ratio (m/z). |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Quantification of the compound in various samples. | Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structural elucidation. | Chemical shifts (δ), coupling constants (J), 1D and 2D spectra. |

Development of Electrochemical Sensing Platforms for Phthalate Esters

Electrochemical sensors are emerging as a promising alternative to traditional chromatographic methods for the rapid and sensitive detection of phthalate esters. These platforms offer advantages such as portability, low cost, and the potential for real-time monitoring. The development of these sensors for phthalates, including the potential for detecting this compound, is an active area of research.

Several strategies have been explored for the fabrication of electrochemical sensors for phthalates. One approach involves the use of nanomaterials, such as graphene or metallic nanoparticles, to modify the electrode surface. These nanomaterials can enhance the electrochemical signal by increasing the surface area and promoting electron transfer. For instance, a sensor based on a graphene-modified working electrode has been used for the determination of phthalate esters in liquor via electrochemical impedance spectroscopy.

Molecularly Imprinted Polymers (MIPs) are another key technology in the development of selective electrochemical sensors. MIPs are synthetic polymers with recognition sites that are complementary in shape, size, and functional groups to the target analyte. An electrochemical sensor using a MIP layer grown on an electrode surface has shown good responsiveness and selectivity for dibutyl phthalate (DBP) in water. A similar approach could be tailored for the specific detection of this compound.

Aptamer-based electrochemical sensors, or aptasensors, utilize short, single-stranded DNA or RNA molecules (aptamers) that can bind to specific targets with high affinity and selectivity. While the development of aptamers for small, hydrophobic molecules like phthalates can be challenging, group-specific phthalate aptamers have been successfully screened and used in electrochemical sensors.

An electrochemical immunosensor has been developed for the detection of dimethyl phthalate (DMP) utilizing platinum-lead hollow nanoparticles as signal labels, demonstrating the feasibility of immunoassay principles in an electrochemical format. ccspublishing.org.cn

| Sensing Platform | Recognition Element | Transduction Principle | Potential for this compound Detection |

| Nanomaterial-based Sensors | - | Enhanced electrochemical signal (e.g., impedance, current). | High sensitivity due to signal amplification. |

| Molecularly Imprinted Polymers (MIPs) | Synthetic polymer with specific binding sites. | Change in electrochemical signal upon analyte binding. | High selectivity can be achieved through tailored polymer design. |

| Aptasensors | Nucleic acid aptamers. | Conformational change upon binding leading to a measurable signal. | High specificity and affinity are possible. |

| Immunosensors | Antibodies. | Antigen-antibody interaction detected electrochemically. | High specificity based on antibody recognition. |

Immunoassay-Based Detection Strategies for Related Phthalate Esters

Immunoassays are highly specific and sensitive analytical methods that utilize the binding interaction between an antibody and its corresponding antigen. These techniques have been successfully developed for the detection of various phthalate esters and could be adapted for this compound.

The most common immunoassay format is the Enzyme-Linked Immunosorbent Assay (ELISA). In a competitive ELISA for phthalate detection, a known amount of a phthalate-protein conjugate is coated onto a microplate well. The sample containing the target phthalate is then added along with a specific antibody. The free phthalate in the sample competes with the coated phthalate for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of the phthalate in the sample. ELISAs have been developed for the detection of dibutyl phthalate (DBP) in liquor and dimethyl phthalate (DMP) in water samples. tandfonline.comresearchgate.net

Fluorescence Immunoassays (FIA) operate on a similar principle to ELISA but use a fluorescent label instead of an enzyme. This can lead to improved sensitivity and a wider dynamic range. A direct competitive fluorescence immunoassay has been developed for the screening of dimethyl phthalate in water samples. epa.gov

Other immunoassay formats that have been applied to phthalate detection include chemiluminescence immunoassays (CLIA) and time-resolved fluorescence immunoassays (TRFIA), both of which offer high sensitivity. tandfonline.comtandfonline.com

| Immunoassay Strategy | Principle | Advantages | Examples for Related Phthalates |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding between sample analyte and enzyme-labeled analyte for a limited number of antibody binding sites. | High throughput, cost-effective. | Dibutyl phthalate in liquor, Dimethyl phthalate in water. tandfonline.comresearchgate.net |

| Fluorescence Immunoassay (FIA) | Uses a fluorescent label for detection. | High sensitivity, wide dynamic range. | Dimethyl phthalate in water. epa.gov |

| Chemiluminescence Immunoassay (CLIA) | Employs a chemiluminescent label that produces light upon reaction. | Very high sensitivity, low background signal. | General strategy for phthalate esters. tandfonline.comtandfonline.com |

| Time-Resolved Fluorescence Immunoassay (TRFIA) | Uses lanthanide chelates with long fluorescence lifetimes to reduce background interference. | Excellent sensitivity, reduced background. | General strategy for phthalate esters. tandfonline.comtandfonline.com |

Emerging Technologies in Phthalate Trace Analysis and Environmental Monitoring

The demand for rapid, sensitive, and on-site analysis of phthalates has driven the development of new and innovative technologies for trace analysis and environmental monitoring.

Miniaturized analytical systems, such as microfluidic devices or "lab-on-a-chip" technology, offer several advantages for phthalate analysis, including reduced sample and reagent consumption, faster analysis times, and portability. A microfluidic channel device coupled with an electrochemical sensor has been developed for the on-chip preconcentration, separation, and simultaneous determination of several phthalate esters. acs.org

Advanced sample preparation techniques are crucial for the trace analysis of phthalates in complex environmental matrices. Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE) are modern techniques that offer faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. These extraction methods are often coupled with sensitive analytical techniques like GC-MS or HPLC for the determination of phthalates in soil and water samples. hjjkyyj.comnih.gov

The development of novel sensor materials and recognition elements continues to be a major focus of research. For example, the use of biomimetic layers on sensor probes can enhance the capture and detection of sparingly soluble compounds like phthalates in aqueous media. acs.org Furthermore, the exploration of new nanomaterials and transducer designs holds the potential for creating even more sensitive and selective analytical devices for environmental monitoring of phthalates, including this compound.

| Emerging Technology | Description | Application in Phthalate Analysis |

| Microfluidic Devices | Miniaturized systems that integrate multiple laboratory functions on a single chip. | On-chip preconcentration, separation, and detection of phthalates. |

| Advanced Extraction Techniques (MAE, ASE) | Rapid and efficient methods for extracting analytes from solid and semi-solid samples. | Trace analysis of phthalates in environmental samples like soil and sediment. |

| Novel Sensor Materials | Development of new materials and surface modifications to enhance sensor performance. | Improved sensitivity and selectivity for the detection of phthalates in various matrices. |

Theoretical and Computational Studies on Dimethyl 3 Methoxyphthalate and Analogues

Quantum Chemical Calculations of Electronic Structure, Stability, and Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and energetics of Dimethyl 3-methoxyphthalate. By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular properties.

Electronic Structure: The electronic properties of this compound are influenced by the interplay of the electron-withdrawing ester groups and the electron-donating methoxy (B1213986) group attached to the benzene (B151609) ring. DFT calculations can quantify this influence by determining key electronic descriptors. For its close analogue, Dimethyl Phthalate (B1215562) (DMP), DFT calculations using the B3LYP functional with a 6-31G* basis set have been employed to determine properties such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), total energy, and dipole moment. pjoes.com The presence of the 3-methoxy group in this compound is expected to raise the HOMO energy level and slightly alter the LUMO energy, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Stability and Reaction Energetics: The total energy calculated through DFT is an indicator of a molecule's thermodynamic stability. pjoes.com Furthermore, these calculations can be used to determine the energetics of various reactions involving this compound. For example, the energy changes associated with hydrolysis, a key degradation pathway for phthalates, can be computed. Theoretical studies on the degradation of DMP have shown that reactions with hydroxyl radicals are a dominant pathway. researchgate.net Similar calculations for this compound would allow for a comparison of its stability and degradation energetics relative to other phthalates.

Table 1: Calculated Electronic Properties of Dimethyl Phthalate (DMP) as a Reference

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap (eV) | Varies with method | Indicates chemical reactivity and electronic transition energy. |

| Total Energy (Hartree) | Varies with method | Represents the molecule's thermodynamic stability. |

| Dipole Moment (Debye) | Varies with method | Influences intermolecular interactions and solubility. |

Data is based on general findings for Dimethyl Phthalate from computational studies and is intended to be representative. Actual values depend on the specific level of theory and basis set used.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its interactions with other molecules and its behavior in different solvent environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering a view of molecular motion over time.

Intermolecular Interactions: The methoxy and ester functional groups of this compound can participate in various non-covalent interactions, such as dipole-dipole interactions and van der Waals forces. MD simulations can model these interactions with other molecules, which is crucial for understanding its physical properties like boiling point and viscosity, as well as its behavior in biological systems. For instance, simulations can shed light on how it might interact with biological macromolecules.

Solvation Effects: The solubility and behavior of this compound in different solvents can be investigated using MD simulations. By simulating the molecule in a box of solvent molecules (e.g., water, methanol), one can study the structure of the solvation shell and the thermodynamics of solvation. Studies on the solvent effects on DMP have utilized both experimental FTIR characterization and DFT calculations to understand the interactions in various organic solvents. researchgate.net These studies revealed that hydrogen bonding plays a significant role in alkanol solvents. researchgate.net For this compound, the additional methoxy group could further influence its interaction with protic solvents.

Computational Predictions of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and for gaining detailed insights into their mechanisms. This is particularly valuable for understanding the synthesis, degradation, and potential transformations of this compound.

Reaction Pathway Prediction: By calculating the potential energy surface for a given reaction, computational methods can identify the transition states and intermediates, thus mapping out the most energetically favorable reaction pathway. For example, the mechanism of degradation of DMP by hydroxyl radicals has been elucidated using computational methods, identifying radical adduct formation and hydrogen atom transfer as the dominant pathways. researchgate.net Similar approaches can be applied to predict the degradation pathways of this compound, considering the directing effects of the methoxy group on radical attack on the aromatic ring.

Mechanistic Insights: Computational studies can provide a step-by-step understanding of reaction mechanisms that is often difficult to obtain experimentally. For instance, in the synthesis of phthalate esters, theoretical calculations can clarify the role of catalysts and the nature of the intermediates. DFT studies on substituted phthalocyanines have provided detailed insights into their electronic structure and reaction mechanisms. nih.gov This level of detail is crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

Structure-Reactivity Relationship Modeling for Designed Transformations

Quantitative Structure-Activity Relationship (QSAR) and similar modeling techniques can be used to establish relationships between the molecular structure of this compound and its analogues and their chemical reactivity. These models are valuable for designing molecules with specific desired properties.

Modeling for Reactivity: By developing 3D-QSAR models, it is possible to correlate the steric and electronic fields of a series of phthalate derivatives with their reactivity in a particular transformation. For example, a Comparative Molecular Similarity Indices Analysis (CoMSIA) was used to build a 3D-QSAR model to understand the volatility of phthalate esters, with Dimethyl Phthalate as a target molecule. pjoes.com Such models can guide the modification of the this compound structure to either enhance or suppress its reactivity in a desired manner.

Designed Transformations: The insights gained from structure-reactivity models can be applied to design novel chemical transformations. For instance, by understanding how substituents on the phthalate ring influence the rate of a particular reaction, one can design catalysts or reaction conditions that are tailored for a specific substrate. This predictive capability accelerates the discovery and optimization of new synthetic methodologies.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable and Green Synthetic Methodologies for Dimethyl 3-methoxyphthalate

The imperative for environmentally benign chemical processes has spurred research into green synthetic routes for phthalate (B1215562) esters. Traditional synthesis often involves stoichiometric reagents and harsh conditions. Future methodologies are focusing on catalytic processes, renewable feedstocks, and improved atom economy.

One promising avenue is the use of solid acid catalysts to replace corrosive liquid acids in esterification reactions. Furthermore, the direct synthesis from carbon dioxide (CO2) and methanol (B129727), a route explored for dimethyl carbonate, presents an attractive, though challenging, green alternative. rsc.orgrsc.org This approach utilizes CO2 as a C1 building block, contributing to carbon capture and utilization (CCU) strategies. The reaction is thermodynamically limited, but advancements in catalyst design (e.g., CeO2) and the use of dehydrating agents to shift the equilibrium are showing promise. rsc.orgrsc.org

Another key principle of green chemistry is maximizing the efficiency of reactants to minimize waste. rsc.org Research into processes that allow for the direct recovery and recycling of catalysts and byproducts is crucial. For instance, novel approaches that facilitate the easy separation and reuse of catalysts, such as magnetic nanoparticles or catalysts immobilized on solid supports, are being investigated. The development of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids also represents a significant area of future research.

| Green Synthesis Strategy | Potential Advantage | Research Focus |

| Catalysis | Use of heterogeneous catalysts (e.g., zeolites, metal oxides) to replace homogeneous catalysts, allowing for easier separation and reuse. frontiersin.orgresearchgate.net | Development of highly active and selective solid acid catalysts. Exploration of enzyme-catalyzed synthesis for higher specificity and milder reaction conditions. |

| Alternative Feedstocks | Utilization of CO2 and biomass-derived alcohols to reduce reliance on fossil fuels. rsc.org | Designing efficient catalytic systems for CO2 activation. Genetic engineering of microorganisms to produce precursor molecules. |

| Process Intensification | Integration of reaction and separation steps, such as reactive distillation, to improve efficiency and reduce energy consumption. | Designing integrated reactor-separator systems. Utilizing microreactor technology for better heat and mass transfer. |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org | Exploring addition reactions that minimize the formation of byproducts. |

Exploration of Novel Catalytic Applications in its Derivatization and Transformation

Beyond its synthesis, the derivatization and transformation of this compound using novel catalytic methods open up possibilities for creating value-added chemicals. The functional groups present in the molecule—the aromatic ring, the ester moieties, and the methoxy (B1213986) group—provide multiple sites for catalytic modification.

Catalytic hydrogenation of the aromatic ring is a key area of interest. Hydrogenated phthalates are gaining attention as safer, non-toxic plasticizers. researchgate.netspringerprofessional.de The development of efficient and selective catalysts, such as supported nickel or noble metal systems (e.g., Rhodium-Nickel bimetallic catalysts), is critical for this transformation. researchgate.netunizar.es These catalysts can operate under milder conditions and offer high yields of the desired hydrogenated products.

Another innovative approach is the catalytic upcycling of phthalate esters. unizar.es This involves breaking down the phthalate structure into valuable smaller molecules. For example, a hydrolysis-decarboxylation process can be employed to convert phthalates into benzoic acid or benzene (B151609), which are important industrial feedstocks. frontiersin.orgresearchgate.net This strategy not only addresses the issue of plasticizer waste but also creates a circular economy model for these chemicals. Oxidative coupling reactions, catalyzed by gold supported on metal oxides, present another route to transform phthalates into precursors for high-performance polymers like polyimides. unizar.es

| Catalytic Transformation | Potential Products | Catalyst Examples |

| Ring Hydrogenation | Cyclohexane-1,2-dicarboxylates (safer plasticizers) | Nickel/Montmorillonite (Ni/MMT), Rhodium-Nickel bimetallic catalysts researchgate.netunizar.es |

| Hydrolysis-Decarboxylation | Phthalic acid, Benzoic acid, Benzene | Hydrophobic zeolites, Platinum-on-carbon (Pt/C) frontiersin.orgresearchgate.net |

| Oxidative Coupling | Biphenyltetracarboxylic tetraesters (polyimide precursors) | Gold supported on Zirconia (Au/ZrO2) or Titania (Au/TiO2) unizar.es |

| Transesterification | Different phthalate esters with varied properties | Lewis acids, enzymes (lipases) |

Advanced Strategies for Environmental Remediation and Monitoring of Phthalate Esters

The widespread use of phthalate esters has led to their ubiquitous presence in the environment, necessitating the development of effective remediation and sensitive monitoring techniques. iwaponline.comresearchgate.netpjoes.com Phthalates are recognized as endocrine-disrupting chemicals, and their removal from contaminated soil and water is a priority. nih.govnih.gov

Advanced Oxidation Processes (AOPs) are emerging as highly effective methods for the degradation of persistent organic pollutants like phthalates. iwaponline.com These technologies, which include photocatalysis, Fenton processes, ozonation, and sonolysis, generate highly reactive hydroxyl radicals that can mineralize phthalates into less harmful substances. iwaponline.com For instance, catalytic ozonation using materials like Ti-MCM-41 has shown enhanced degradation of dimethyl phthalate. researchgate.net

Bioremediation offers a more sustainable and cost-effective approach. nih.govnih.gov This strategy utilizes microorganisms, such as bacteria and fungi, that can metabolize phthalates as a source of carbon and energy. researchgate.net Composting, particularly aerobic composting, has proven effective in removing phthalates from contaminated soil, with efficiencies ranging from 25% to 100%. nih.gov Combining different treatment methods, such as an anaerobic process with a membrane bioreactor, can significantly enhance removal efficiency from wastewater, achieving rates of 95-97%. iwaponline.comresearchgate.net

For monitoring, the focus is on developing rapid, sensitive, and reliable analytical methods. The standard techniques involve solvent extraction followed by chromatographic analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). hjjkyyj.comresearchgate.netcdc.gov To improve the efficiency and reduce solvent consumption, advanced extraction techniques such as solid-phase microextraction (SPME), accelerated solvent extraction (ASE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being increasingly adopted. researchgate.net

| Remediation Strategy | Mechanism | Key Findings |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to degrade phthalates. iwaponline.com | UV-based processes, ozonation, and Fenton reactions are major research focuses. Synergistic methods show better degradation results. iwaponline.com |

| Bioremediation | Use of microorganisms to metabolize and degrade phthalates. nih.govresearchgate.net | Aerobic composting shows higher removal efficiency than anaerobic methods. nih.gov Combining anaerobic treatment with membrane bioreactors significantly improves removal from wastewater. iwaponline.comresearchgate.net |

| Adsorption | Use of porous materials to physically remove phthalates from water. | Activated carbon, biochar, and ion exchange resins are effective adsorbents. nih.govresearchgate.net |

| Monitoring Technique | Principle | Common Analytes |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. hjjkyyj.comcdc.gov | A wide range of phthalate esters in soil, water, and air samples. |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds in a liquid mobile phase. pjoes.comcdc.gov | Phthalates in beverages, milk, and cosmetic products. |

| Advanced Extraction Methods | Techniques like SPME, ASE, and QuEChERS for efficient sample preparation. researchgate.net | Trace levels of phthalates in complex environmental and food matrices. |

Integration with Bio-inspired Synthesis and Chemical Biology Research Methodologies

The fields of bio-inspired synthesis and chemical biology offer exciting new perspectives for the study of this compound. Nature's synthetic machinery, particularly enzymes, provides a blueprint for developing highly selective and efficient catalytic processes that operate under mild, environmentally friendly conditions.

Bio-inspired synthesis could lead to novel methods for producing this compound and its derivatives. For example, engineered enzymes or whole-cell biocatalysts could be developed to perform specific transformations, such as regioselective hydroxylation or demethylation, on the phthalate scaffold. This approach could provide access to novel compounds with unique properties that are difficult to synthesize using traditional chemical methods. Inspiration from biological methylation agents like S-adenosylmethionine (SAM) has already led to the development of robust synthetic methylating agents, a principle that could be extended to other functional group transfers on the phthalate core. nih.gov

Chemical biology methodologies are crucial for understanding the interactions of this compound with biological systems. The endocrine-disrupting potential of phthalates is a major health concern, and chemical biology tools can be used to probe the molecular mechanisms underlying these effects. nih.govnih.gov For instance, fluorescently labeled analogs of this compound could be synthesized to visualize its uptake, distribution, and localization within cells. Activity-based protein profiling could be employed to identify the specific protein targets with which the compound or its metabolites interact. Furthermore, understanding the genotoxic effects of phthalates at the cellular level can be investigated using techniques like the comet assay to assess DNA damage in human cells.

| Interdisciplinary Approach | Application to this compound | Potential Impact |

| Biocatalysis | Use of engineered enzymes (e.g., esterases, oxygenases) for synthesis and modification. | Highly selective and sustainable production of novel phthalate derivatives. |

| Bio-inspired Catalyst Design | Development of synthetic catalysts that mimic the active sites of metalloenzymes. | Creation of efficient catalysts for specific transformations under mild conditions. |

| Chemical Probes | Synthesis of tagged (e.g., fluorescent, biotinylated) versions of the molecule. | Elucidation of biological pathways, protein targets, and mechanisms of toxicity. |

| In Vitro Assays | Utilization of cell-based assays, such as recombinant yeast screens or comet assays. researchgate.net | Screening for biological activity (e.g., estrogenicity) and assessing genotoxicity. |

常见问题

What analytical techniques are recommended to confirm the structural integrity of dimethyl 3-methoxyphthalate in synthetic chemistry?

Answer:

To verify structural integrity, nuclear magnetic resonance (NMR) spectroscopy is the primary method. For this compound, NMR (400 MHz, CDCl) shows characteristic signals at δ 7.14 (d, J = 7.3 Hz, aromatic H), 6.87 (d, J = 7.4 Hz, aromatic H), and 4.66 (s, CH), with NMR peaks at δ 154.0 (carbonyl) and 65.1 (CH) . Complementary techniques include:

- GC-MS : To confirm molecular weight (198.19 g/mol) and purity.

- FT-IR : To identify functional groups (e.g., ester C=O stretch at ~1720 cm).

- Elemental Analysis : To validate empirical formula (CHO).

How can reaction kinetic modeling enhance the synthesis optimization of this compound?

Answer:

Kinetic modeling, validated against experimental data, can identify rate-limiting steps and optimal reaction conditions. For example, parameterizing a lumped reaction kinetic model with fixed-bed reactor data (as in dimethyl ether synthesis studies) allows prediction of yields under varying temperatures, pressures, or catalytic systems . Key steps:

Conduct baseline experiments to collect conversion and selectivity data.

Calibrate the model using nonlinear regression.

Simulate scenarios (e.g., CO-rich feedstocks) to minimize by-products.

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear impermeable gloves (nitrile or neoprene), safety goggles with side shields, and lab coats to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for weighing and synthesis steps to limit inhalation exposure.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers away from oxidizers, with temperature monitoring (<25°C) .

What methodologies are effective for analyzing degradation products of this compound in environmental studies?

Answer:

- LC-QTOF-MS : For non-targeted screening of degradation intermediates (e.g., methoxybenzoic acids).

- Aerosol Mass Spectrometry (AMS) : To monitor particulate-phase sulfur-containing by-products, as seen in analogous phthalate oxidation studies .

- Isotopic Labeling : Use -labeled compounds to track degradation pathways in soil/water matrices.

How does this compound compare to other phthalate derivatives in terms of reactivity and stability?

Answer:

Comparative studies require:

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperatures).

- Hydrolysis Kinetics : Measure ester bond cleavage rates under acidic/basic conditions (e.g., pH 2–12).

- Computational Chemistry : Density functional theory (DFT) calculations to compare electronic effects of methoxy vs. alkyl substituents on aromatic rings .

What experimental designs are optimal for studying the catalytic esterification of 3-methoxyphthalic acid to this compound?

Answer:

- Design of Experiments (DoE) : Use a central composite design to optimize parameters (e.g., molar ratio of methanol to acid, catalyst loading).

- In Situ Monitoring : Employ Raman spectroscopy to track esterification progress in real time.

- Catalyst Screening : Test heterogeneous catalysts (e.g., Amberlyst-15) vs. enzymatic systems (e.g., lipases) for green chemistry applications .

How can computational methods predict the solubility and partitioning behavior of this compound?

Answer:

- COSMO-RS : Predict solubility in organic solvents (e.g., ethanol, DMSO) using quantum-chemical descriptors.

- Molecular Dynamics (MD) Simulations : Model octanol-water partition coefficients (log P) to assess environmental mobility.

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with hydrophobicity .

What are the challenges in synthesizing isotopically labeled this compound for tracer studies?

Answer:

Key challenges include:

- Isotope Incorporation : Use - or -labeled methanol in esterification reactions, requiring anhydrous conditions to prevent isotopic dilution.

- Purification : Separate labeled products via preparative HPLC with UV/RI detection.

- Cost-Benefit Analysis : Optimize synthetic routes to minimize expensive isotope use .

How do spectroscopic and chromatographic methods resolve contradictions in reported purity levels of this compound?

Answer:

- Cross-Validation : Compare HPLC purity (e.g., C18 column, acetonitrile/water mobile phase) with NMR integration ratios.

- Impurity Profiling : Use high-resolution MS to identify trace contaminants (e.g., residual 3-methoxyphthalic acid).

- Interlaboratory Studies : Standardize protocols across labs to reduce methodological variability .

What advanced techniques characterize the crystallographic properties of this compound?

Answer:

- Single-Crystal X-Ray Diffraction : Resolve molecular packing and hydrogen-bonding networks.

- Powder XRD : Assess polymorphism or amorphous content.

- DSC/TGA : Determine melting points and phase transitions under controlled atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。